molecular formula C11H10N2O2 B13743754 Acetamide, N-(4-phenyl-2-oxazolyl)- CAS No. 35629-38-0

Acetamide, N-(4-phenyl-2-oxazolyl)-

Cat. No.: B13743754
CAS No.: 35629-38-0
M. Wt: 202.21 g/mol
InChI Key: IHJCNWSMNSEGEK-UHFFFAOYSA-N
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Description

Acetamide, N-(4-phenyl-2-oxazolyl)- is an organic compound with the molecular formula C11H10N2O2 It is characterized by the presence of an acetamide group attached to a phenyl ring, which is further connected to an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-(4-phenyl-2-oxazolyl)- typically involves the reaction of 4-phenyl-2-oxazole with acetic anhydride in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction can be represented as follows:

[ \text{4-phenyl-2-oxazole} + \text{acetic anhydride} \rightarrow \text{Acetamide, N-(4-phenyl-2-oxazolyl)-} + \text{by-products} ]

Industrial Production Methods

Industrial production of Acetamide, N-(4-phenyl-2-oxazolyl)- involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-(4-phenyl-2-oxazolyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can convert the oxazole ring to other functional groups.

    Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under specific conditions.

Major Products Formed

    Oxidation: Formation of oxazole derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced oxazole derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Acetamide, N-(4-phenyl-2-oxazolyl)- has diverse applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Acetamide, N-(4-phenyl-2-oxazolyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Acetamide, N-phenyl-: Similar structure but lacks the oxazole ring.

    Acetanilide: Contains an acetamide group attached to a phenyl ring without the oxazole ring.

    N-(4-phenyl-2-oxazolyl)acetamide: Another derivative with slight structural variations.

Uniqueness

Acetamide, N-(4-phenyl-2-oxazolyl)- is unique due to the presence of both the phenyl and oxazole rings, which confer distinct chemical and biological properties. This combination allows for specific interactions and applications that are not possible with simpler analogs.

Properties

IUPAC Name

N-(4-phenyl-1,3-oxazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c1-8(14)12-11-13-10(7-15-11)9-5-3-2-4-6-9/h2-7H,1H3,(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHJCNWSMNSEGEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC(=CO1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20189109
Record name Acetamide, N-(4-phenyl-2-oxazolyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20189109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.21 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35629-38-0
Record name Acetamide, N-(4-phenyl-2-oxazolyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035629380
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetamide, N-(4-phenyl-2-oxazolyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20189109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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